2-(1H-imidazol-1-yl)benzaldehyde

Crystallography Solid-state chemistry Coordination chemistry

Researchers requiring the specific ortho-substituted imidazole-benzaldehyde regioisomer often face supply inconsistency and misidentification with the para-analog. 2-(1H-Imidazol-1-yl)benzaldehyde (CAS 151055-86-6) resolves this with its unique near-coplanar geometry (imidazole-arene dihedral angle ~24.6°), enabling intramolecular cyclizations inaccessible to para-substituted variants. - Direct precursor for benzimidazole scaffolds targeting ALDH1A1 inhibition & glucose consumption improvement. - Exclusive ortho geometry required for Ag(I)-promoted synthesis of 1H-imidazo[1,2-a]indole derivatives. - Supplied with batch-specific QC (NMR, HPLC, GC); stored under inert gas at 2-8°C for stability.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 151055-86-6
Cat. No. B132893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)benzaldehyde
CAS151055-86-6
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N2C=CN=C2
InChIInChI=1S/C10H8N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-8H
InChIKeyLTTDLYLKYXGCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)benzaldehyde – Ortho-Substituted Building Block


2-(1H-Imidazol-1-yl)benzaldehyde (CAS 151055-86-6) is a heteroaromatic aldehyde with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol, characterized by an imidazole ring N-substituted at the ortho position of a benzaldehyde moiety [1]. This ortho-substitution pattern places the electron-donating imidazole and the electron-withdrawing aldehyde group in immediate proximity, creating a unique steric and electronic environment that fundamentally distinguishes it from para-substituted analogs (e.g., CAS 10040-98-9) and other N-substituted imidazole carbaldehydes [1]. The compound is typically supplied as a solid requiring storage under inert gas at 2–8°C, with standard purity specifications of 95%+ accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Ortho-regioisomer for unique imidazole–aldehyde proximity
Inert-gas storage at 2–8°C recommended
Batch-specific QC: NMR, HPLC, GC documentation

Why Substitution by Common Analogs Fails


Regioisomeric substitution of the imidazole group on the benzaldehyde ring dictates fundamental differences in molecular conformation, intermolecular packing, and coordination chemistry that directly impact synthetic outcomes and material properties. The ortho-substituted 2-(1H-imidazol-1-yl)benzaldehyde exhibits an imidazole-arene dihedral angle of 24.58° [1][2], a near-coplanar geometry that contrasts sharply with the 43.67° dihedral angle observed in the structurally related para-substituted analog 4-(1H-imidazol-1-yl)benzaldehyde [1][3]. This conformational divergence drives distinct crystal packing motifs and intermolecular interaction networks, rendering the two regioisomers non-interchangeable in applications where solid-state properties, metal coordination geometry, or reaction stereoselectivity are critical [1][2]. Additionally, the ortho-aldehyde substitution pattern imparts unique reactivity in condensation and cyclization reactions compared to imidazole-2-carbaldehydes, where the aldehyde is directly attached to the imidazole ring rather than the phenyl spacer [4].

Ortho-imidazole benzaldehyde
Para-imidazole benzaldehyde

Dihedral angle and crystal packing differences may shift solid-state properties and coordination geometry — regioisomers are not interchangeable.

Phenyl-spacer aldehyde
Imidazole-2-carbaldehyde (aldehyde on imidazole)

Electronic and steric environment differs when aldehyde is directly on imidazole ring; may alter reactivity and physicochemical profile.

Comparative Evidence vs. Closest Analogs


Regioisomeric Conformation and Crystal Packing

The ortho-substitution in 2-(1H-imidazol-1-yl)benzaldehyde produces a markedly different molecular conformation compared to its para-substituted regioisomer. Single-crystal X-ray diffraction analysis of the structurally analogous compound 4-(1H-imidazol-1-yl)benzaldehyde reveals an imidazole-arene dihedral angle of 24.58°, a near-coplanar arrangement that facilitates specific weak C—H⋯N/O intermolecular interactions and a distinct crystal packing motif [1][2]. In contrast, the related 1-phenyl-1H-imidazole derivative 1-(4-methoxyphenyl)-1H-imidazole exhibits a significantly twisted conformation with a dihedral angle of 43.67° [1][2]. By extension, the ortho-substituted 2-(1H-imidazol-1-yl)benzaldehyde is expected to display unique conformational constraints and packing behavior that diverge substantially from the para-analog, impacting solid-state reactivity, solubility, and coordination geometry in metal complexes [3].

Regioisomeric Conformation
Class-level inference
Ortho-substituted: conformationally constrained, dihedral angle not directly reported
Para-analog: dihedral 24.58° (near-coplanar); Methoxy derivative: 43.67°

Reported regioisomeric packing context

Inferred from para-analog crystallography

Crystallography Solid-state chemistry Coordination chemistry Conformational analysis

Physicochemical Descriptors vs. Imidazole-2-Carbaldehydes

2-(1H-imidazol-1-yl)benzaldehyde possesses distinct computed physicochemical properties that differentiate it from imidazole-carbaldehyde analogs lacking the phenyl spacer. The compound exhibits an XLogP3-AA value of 1.1, reflecting moderate lipophilicity suitable for membrane permeability in drug discovery contexts [1]. It contains 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds, with a topological polar surface area of 34.9 Ų [1]. These parameters contrast with 1-benzyl-1H-imidazole-2-carbaldehyde (CAS 10045-65-5), a structural comparator where the aldehyde is directly attached to the imidazole C2 position rather than to a phenyl ring . The phenyl spacer in 2-(1H-imidazol-1-yl)benzaldehyde extends the molecular framework, alters electronic distribution between the aldehyde and imidazole moieties, and provides a distinct vector for derivatization compared to imidazole-2-carbaldehydes [2].

Physicochemical Descriptors
Class-level inference
XLogP3-AA 1.1; HBD 0; HBA 2; TPSA 34.9 Ų; 2 rotatable bonds
1-Benzyl-1H-imidazole-2-carbaldehyde: aldehyde on C2, no phenyl spacer

Supports scaffold differentiation context

Computed descriptors; phenyl spacer alters lipophilicity

Medicinal chemistry Computational chemistry Drug-likeness QSAR ADME prediction

Physical Form, Purity, and Storage Specifications

2-(1H-imidazol-1-yl)benzaldehyde is commercially available as a solid with defined storage requirements and batch-specific quality control documentation. The compound is supplied with standard purity of 95%+ and is accompanied by analytical characterization including NMR, HPLC, and GC reports that verify identity and purity per batch . Storage specifications mandate maintenance under inert gas (nitrogen or argon) at 2–8°C to preserve aldehyde functionality and prevent oxidative degradation . In contrast, the para-substituted analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9) is also available as a solid with 98% purity specifications from select vendors, but the ortho-substituted derivative's distinct reactivity and conformational profile necessitate independent validation of stability and handling parameters .

Purity & Storage Specs
Data to verify
Purity ≥95% (batch-specific)
Storage Inert gas, 2–8°C
Para-analog purity 98% vendor spec

Specification-dependent procurement context

Source review recommended for exact specs

Chemical procurement Inventory management Quality control Reagent stability Synthetic methodology

GHS Hazard Profile and Safety Handling

2-(1H-imidazol-1-yl)benzaldehyde carries a defined GHS hazard profile that informs laboratory handling and safety planning. The compound is classified as harmful if swallowed (H302, Acute Toxicity Category 4), causes skin irritation (H315, Category 2), causes serious eye irritation (H319, Category 2), and may cause respiratory irritation (H335, Category 3) . Precautionary statements include P261 (avoid breathing dust), P280 (wear protective gloves/clothing/eye protection), and P305+P351+P338 (eye contact rinse protocol) . These hazard classifications are comparable to those of structurally related aromatic aldehydes, but the specific combination of oral toxicity and multi-route irritation necessitates standard laboratory protective measures during weighing, solution preparation, and reaction setup .

GHS Hazard Profile
Supporting evidence
H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

Standard aldehyde handling precautions apply

Consistent with class expectations; no unique hazards

Laboratory safety Chemical handling Risk assessment SOP development EHS compliance

Differentiated Application Scenarios


Benzimidazole ALDH1A1 Inhibitor Synthesis

The ortho-substitution pattern of 2-(1H-imidazol-1-yl)benzaldehyde serves as a direct precursor for constructing benzimidazole scaffolds with N-aryl imidazole connectivity, a structural motif present in potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors that demonstrate glucose consumption improving activity [1]. The proximity of the aldehyde to the imidazole nitrogen in the ortho configuration facilitates intramolecular cyclization pathways that are geometrically inaccessible to para-substituted regioisomers, enabling efficient access to fused heterocyclic systems with defined three-dimensional conformations relevant for target binding [2].

Coordination Complexes and MOF Linker Design

The ortho-substituted geometry of 2-(1H-imidazol-1-yl)benzaldehyde positions the imidazole nitrogen and aldehyde oxygen in spatial proximity suitable for chelating metal centers or forming directed coordination networks [1]. The near-coplanar conformation inferred from regioisomeric crystallographic analysis (imidazole-arene dihedral angle of 24.58° in the para-analog) suggests that the ortho-substituted derivative presents a distinct coordination vector that differs fundamentally from para-substituted imidazole-benzaldehyde ligands, enabling the construction of coordination polymers and metal-organic frameworks with unique topologies and pore geometries [1][2].

Regioisomeric SAR Studies

In medicinal chemistry programs where imidazole-containing benzaldehyde derivatives are evaluated for target binding, 2-(1H-imidazol-1-yl)benzaldehyde serves as the essential ortho-regioisomer comparator for establishing structure-activity relationships [1]. The distinct computed physicochemical parameters (XLogP3-AA = 1.1; TPSA = 34.9 Ų) combined with the unique conformational constraints of ortho-substitution provide a differentiated molecular profile for probing how regioisomeric variations impact potency, selectivity, and drug-like properties [1][2]. Procurement of both ortho- and para-regioisomers enables controlled SAR studies that would be confounded by substitution with imidazole-2-carbaldehydes lacking the phenyl spacer [2].

Ag(I)-Promoted NHC Addition Reactions

2-(1H-imidazol-1-yl)benzaldehyde participates in Ag(I)-promoted intramolecular addition reactions with unsaturated esters in aqueous conditions, yielding 1H-imidazo[1,2-a]indole derivatives in moderate to excellent yields [1]. The ortho-substitution pattern is critical for this transformation, as the spatial proximity between the aldehyde and the imidazole-derived N-heterocyclic carbene intermediate enables the intramolecular cyclization that defines this synthetic methodology. Para-substituted analogs would be geometrically incapable of forming the requisite cyclic transition state, underscoring the non-substitutability of the ortho-regioisomer in this reaction manifold [1].

Application
Selection Property
Validation Focus
Benzimidazole ALDH1A1 inhibitor synthesis
Ortho-substituted scaffold for intramolecular cyclization
Cyclization efficiency and scaffold purity
Coordination complexes & MOF linker design
Spatial proximity of imidazole N and aldehyde O
Coordination geometry and network topology
Regioisomeric SAR studies
Ortho-regioisomer as essential SAR comparator
Comparative potency and physicochemical profiles
Ag(I)-promoted NHC addition reactions
Ortho-proximity for intramolecular NHC cyclization
Cyclization yield and regioselectivity

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